3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Brand Name: Vulcanchem
CAS No.: 439937-65-2
VCID: VC3794018
InChI: InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C28H29O6PS2
Molecular Weight: 556.6 g/mol

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

CAS No.: 439937-65-2

Cat. No.: VC3794018

Molecular Formula: C28H29O6PS2

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate - 439937-65-2

Specification

CAS No. 439937-65-2
Molecular Formula C28H29O6PS2
Molecular Weight 556.6 g/mol
IUPAC Name 4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium
Standard InChI InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key AOKLGVCURZKCAC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physico-Chemical Properties

Molecular Architecture

The compound features a triphenylphosphonium group (P(C6H5)3+\text{P}(\text{C}_6\text{H}_5)_3^+) covalently bonded to a propane-1-sulfonic acid moiety, which is further associated with a tosylate (p-toluenesulfonate\text{p}\text{-toluenesulfonate}) counterion. This structure confers both lipophilic (via the aromatic rings) and hydrophilic (via the sulfonic acid group) properties, enabling solubility in diverse solvents .

Table 1: Key Physico-Chemical Properties

PropertyValue/Description
Molecular FormulaC28H29O6PS2\text{C}_{28}\text{H}_{29}\text{O}_{6}\text{PS}_{2}
Molar Mass556.63 g/mol
SolubilityPolar solvents (e.g., water, DMSO)
Hazard ClassificationSkin Corrosion (Category 1B)
Storage ConditionsCombustible corrosive materials (Class 8A)
WGK Germany Rating3 (Highly water-polluting)

The SMILES string Cc1ccc(cc1)S([O-])(=O)=O.OS(=O)(=O)CCC[P+](c2ccccc2)(c3ccccc3)c4ccccc4\text{Cc1ccc(cc1)S([O-])(=O)=O.OS(=O)(=O)CCC[P+](c2ccccc2)(c3ccccc3)c4ccccc4} and InChI key AOKLGVCURZKCAC-UHFFFAOYSA-N\text{AOKLGVCURZKCAC-UHFFFAOYSA-N} further elucidate its structural features .

Synthesis and Purification

Synthetic Pathways

The primary synthesis route involves two sequential reactions:

  • Quaternization of Triphenylphosphine: Triphenylphosphine (P(C6H5)3\text{P}(\text{C}_6\text{H}_5)_3) reacts with 3-bromopropane-1-sulfonic acid to form 3-(triphenylphosphonio)propane-1-sulfonic acid bromide.

  • Anion Exchange: The bromide intermediate undergoes metathesis with p-toluenesulfonic acid (TsOH\text{TsOH}) to yield the final tosylate salt.

This method achieves high purity (98.0%\geq 98.0\%) with impurities limited to 200mg/kg\leq 200 \, \text{mg/kg} halogens (as chloride) and 3%\leq 3\% water .

Scalability and Industrial Production

Industrial-scale production requires stringent control over reaction stoichiometry and temperature to prevent side reactions, such as hydrolysis of the sulfonic acid group. Post-synthesis purification typically involves recrystallization from ethanol-water mixtures .

Applications in Organic Synthesis and Materials Science

Phase Transfer Catalysis

The compound’s dual solubility enables its use as a phase transfer catalyst (PTC) in biphasic reactions. For example, it facilitates nucleophilic substitutions by shuttling anions from aqueous to organic phases, enhancing reaction rates and yields .

Ionic Liquid Applications

As a member of the phosphonium-based ionic liquids (ILs), it exhibits low volatility and high thermal stability. Recent studies highlight its potential in electrochemistry, where it serves as an electrolyte additive to improve conductivity in lithium-ion batteries .

Material Science Innovations

In polymer solar cells, derivatives of this compound have been shown to modify the work function of indium tin oxide (ITO) electrodes, improving charge injection efficiency.

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, face shields, P3 respirator cartridges
First Aid MeasuresRinse eyes with water for 15 minutes; seek medical attention
StorageCool, dry place away from oxidizing agents

Regulatory Compliance

The compound falls under UN 3261 (Corrosive solid, acidic, organic) and requires transport in PG III packaging .

Comparative Analysis with Related Compounds

Phosphonium vs. Ammonium Ionic Liquids

Compared to ammonium-based ILs (e.g., tetrabutylammonium salts), phosphonium variants like 3-(triphenylphosphonio)propane-1-sulfonic acid tosylate exhibit higher thermal stability and lower viscosity, making them preferable for high-temperature applications .

Sulfonic Acid Functionalization

The presence of the sulfonic acid group enhances hydrophilicity compared to non-functionalized phosphonium salts, broadening compatibility with aqueous reaction systems .

Future Research Directions

  • Green Chemistry: Developing solvent-free synthesis methods to reduce environmental impact.

  • Energy Storage: Optimizing electrochemical performance in next-generation batteries.

  • Biological Applications: Exploring antimicrobial properties given the known bioactivity of phosphonium compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator